molecular formula C24H22FN3O3S B2808556 N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252877-65-8

N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2808556
CAS No.: 1252877-65-8
M. Wt: 451.52
InChI Key: AFJUGZTUTHLQHV-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide This compound features a thieno[3,2-d]pyrimidinone core, substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an acetamide-linked 2-ethyl-6-methylphenyl moiety. Its molecular formula is C₂₃H₂₁N₃O₂S (MW: 403.5 g/mol), with one H-bond donor and four H-bond acceptors, indicating moderate polarity .

Properties

CAS No.

1252877-65-8

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.52

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-3-17-6-4-5-15(2)21(17)26-20(29)14-27-19-11-12-32-22(19)23(30)28(24(27)31)13-16-7-9-18(25)10-8-16/h4-12H,3,13-14H2,1-2H3,(H,26,29)

InChI Key

AFJUGZTUTHLQHV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents (Position) Molecular Formula MW (g/mol) Key Features Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Fluorobenzyl), 1-(acetamide-aryl) C₂₃H₂₁N₃O₂S 403.5 Fluorinated benzyl; bulky aryl group
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (577962-34-6) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl; 2-(thioacetamide) C₂₁H₂₁F₂N₃O₂S₂ 449.5 Thioether linkage; difluorophenyl
2-((3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide (585551-77-5) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl; 2-(thioacetamide) C₂₃H₂₆N₄O₂S₂ 470.6 Ethylphenyl; thioether
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl; 3,4-difluorophenyl C₂₁H₂₀F₂N₄O₂S₂ 467.5 Difluorophenyl; thioether
2-(4-(4-Fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j) Pyrimidine 4-Fluorophenyl; acetamide C₁₈H₁₅FN₄O 338.3 Pyrimidine core; simpler substituents

Key Structural Differences and Implications

Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidinone core differs from analogs with thieno[2,3-d]pyrimidinone (e.g., 577962-34-6) in ring fusion orientation, altering electronic distribution and planarity. This may affect binding to biological targets like kinases or enzymes .

Substituent Effects :

  • Fluorine Position : The target’s 4-fluorobenzyl group vs. 2,4-difluorophenyl (577962-34-6) or 3,4-difluorophenyl (618427-59-1) modifies electron-withdrawing effects and steric interactions. Para-fluorine in the benzyl group may enhance membrane permeability compared to ortho/meta substitutions .
  • Linkage Type : The target’s oxygen-based linkage (acetamide) vs. thioether in analogs (e.g., 585551-77-5) impacts oxidation susceptibility and hydrogen-bonding capacity .

Biological Activity: While direct bioactivity data for the target compound is unavailable in the evidence, analogs with thienopyrimidinone cores (e.g., 618427-59-1) are often explored as kinase inhibitors or antimicrobial agents due to their planar, heteroaromatic structures . Compounds with fluorophenyl groups (e.g., 4j) show moderate cytotoxicity, suggesting the target’s fluorobenzyl substituent may confer similar properties .

Research Findings and SAR Insights

  • Fluorine Substitution : Fluorine at the para position (target compound) optimizes electronic effects without excessive steric hindrance, whereas ortho/meta fluorine (e.g., 618427-59-1) may reduce binding pocket compatibility .
  • Thienopyrimidinone vs.
  • Acetamide Linker : The N-(2-ethyl-6-methylphenyl)acetamide group in the target compound introduces steric bulk, which may prolong metabolic half-life compared to smaller aryl groups (e.g., phenyl in 4j) .

Q & A

Q. Advanced Research Focus

  • Pharmacokinetics : Rodent models (Sprague-Dawley rats) for bioavailability studies via oral/intravenous administration. Blood samples analyzed by LC-MS/MS to determine t½, Cmax, and AUC.
  • Toxicity screening : Zebrafish embryos for acute toxicity (LC50) and mammalian models (e.g., BALB/c mice) for subchronic dosing (28 days) with histopathology and serum biochemistry.
  • ADMET prediction : Tools like SwissADME to forecast logP (lipophilicity) and CYP450 inhibition. For example, a logP >3.5 in analogs correlated with hepatotoxicity in murine models .

How should researchers address contradictory bioactivity data across studies?

Advanced Research Focus
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized protocols : Replicate assays in triplicate using the same cell line (e.g., HepG2 for cytotoxicity).
  • Orthogonal validation : Confirm results with alternate methods (e.g., flow cytometry for apoptosis vs. MTT assay).
  • Meta-analysis : Compare data across studies using tools like RevMan to identify confounding factors (e.g., serum concentration in cell culture).
    A 2023 study resolved discrepancies in IC50 values (5–20 µM range) by standardizing cell passage number and serum-free conditions .

What computational tools are recommended for optimizing this compound’s solubility and stability?

Q. Advanced Research Focus

  • Solubility prediction : Use Schrödinger’s QikProp to calculate aqueous solubility (logS). Introducing hydrophilic groups (e.g., -OH, -SO3H) at the acetamide moiety improved logS from -4.2 to -3.5 in analogs.
  • Degradation studies : Forced degradation under acidic/alkaline conditions (HCl/NaOH, 70°C) followed by LC-MS to identify breakdown products.
  • Molecular dynamics (MD) : Simulations (AMBER) to assess conformational stability in physiological environments.
    A 2024 study linked the 4-fluorobenzyl group’s electron-withdrawing effect to enhanced hydrolytic stability compared to methoxy derivatives .

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